4-chloro-N-pentylbenzamide

Description

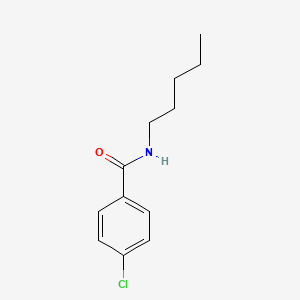

4-Chloro-N-pentylbenzamide (CAS: 2447-86-1) is a benzamide derivative with the molecular formula C₁₂H₁₆ClNO. Structurally, it consists of a benzamide backbone substituted with a chlorine atom at the para position of the benzene ring and a pentyl group attached to the amide nitrogen (Figure 1). Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

4-chloro-N-pentylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-2-3-4-9-14-12(15)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQANIZFUOIJTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323827 | |

| Record name | Benzamide, 4-chloro-N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-86-1 | |

| Record name | 4-Chloro-N-pentylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 404950 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-chloro-N-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-pentylbenzamide typically involves the following steps:

Preparation of 4-chlorobenzoyl chloride: This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

Formation of 4-chloro-N-pentylbenzamide: The 4-chlorobenzoyl chloride is then reacted with pentylamine in the presence of a base such as triethylamine (Et3N) to form 4-chloro-N-pentylbenzamide.

The reaction conditions for the second step usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 4-chloro-N-pentylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-pentylbenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles.

Amide hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and pentylamine.

Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Amide hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Oxidation and reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.

Major Products Formed

Nucleophilic substitution: Depending on the nucleophile used, products such as 4-hydroxy-N-pentylbenzamide or 4-alkoxy-N-pentylbenzamide can be formed.

Amide hydrolysis: The major products are 4-chlorobenzoic acid and pentylamine.

Oxidation and reduction: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemical Synthesis Applications

4-Chloro-N-pentylbenzamide serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical transformations, including:

- Substitution Reactions: The chloro group allows for nucleophilic substitutions, enabling the formation of diverse derivatives.

- Reduction Reactions: The compound can be reduced to yield amines or other functional groups, expanding its utility in synthetic pathways.

- Formation of Complex Molecules: It is used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Biological Applications

Research has indicated potential biological activities associated with 4-chloro-N-pentylbenzamide:

- Anticancer Activity: Studies have shown that derivatives of benzamide compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, some derivatives have demonstrated IC50 values indicative of significant anticancer activity .

- Enzyme Inhibition: Certain benzamide derivatives, including those related to 4-chloro-N-pentylbenzamide, have been investigated as reversible inhibitors of monoamine oxidases (MAO A and B), which are important targets in treating neurological disorders .

- Biochemical Probes: The reactive functional groups present in this compound make it suitable for use as a biochemical probe to study enzyme mechanisms and interactions within biological systems.

Pharmaceutical Development

The potential therapeutic applications of 4-chloro-N-pentylbenzamide are notable:

- Anti-inflammatory Properties: Preliminary studies suggest that certain benzamide derivatives possess anti-inflammatory effects, making them candidates for further development as therapeutic agents .

- Drug Design: Computational studies have been employed to evaluate the drug-likeness and pharmacokinetic properties of 4-chloro-N-pentylbenzamide derivatives, indicating their viability as drug candidates .

Data Summary Table

Case Studies

- Anticancer Activity Study : A study evaluated the cytotoxic effects of various N-phenylbenzamide derivatives against human cancer cell lines. Derivatives similar to 4-chloro-N-pentylbenzamide showed promising results with low IC50 values, indicating effective inhibition of cancer cell proliferation.

- Enzyme Inhibition Research : Research focused on the interaction between benzamide derivatives and MAO enzymes revealed that certain modifications enhanced binding affinity, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of 4-chloro-N-pentylbenzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The molecular targets and pathways involved can vary, but they often include interactions with proteins or nucleic acids that play key roles in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Crystallographic Features

Key structural differences among benzamide derivatives arise from variations in the N-substituent and halogen/functional group placement. A comparison of crystal packing and intermolecular interactions is summarized below:

Key Observations :

- N-Substituent Effects : Bulky substituents (e.g., cyclohexyl, pentyl) introduce steric hindrance, altering dihedral angles between the benzene ring and amide group. For example, 4-chloro-N-methylbenzamide exhibits dihedral angles of 5.9° and 16.7°, while brominated analogues show similar deviations .

- Hydrogen Bonding : Smaller substituents (methyl, phenyl) facilitate stronger N–H⋯O interactions, whereas larger groups (pentyl, cyclohexyl) may prioritize van der Waals interactions or C–H⋯O contacts .

Physicochemical and Functional Properties

Solubility and Lipophilicity

- 4-Chloro-N-pentylbenzamide : The pentyl chain increases hydrophobicity (logP ≈ 3.5 estimated), enhancing lipid membrane penetration compared to methyl (logP ≈ 1.8) or phenyl (logP ≈ 2.5) analogues.

- Halogen Effects : Chlorine and bromine substituents modulate electronic properties. Bromine’s larger atomic radius may enhance π-stacking interactions in crystal lattices .

Spectroscopic Data

- Infrared (IR): Amide C=O stretches for benzamides typically occur near 1650–1680 cm⁻¹, with N–H bends at 3300–3450 cm⁻¹. Substituents like nitro groups (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) introduce additional NO₂ stretches near 1520 cm⁻¹ .

- NMR : In 4-chloro-N-phenylbenzamide, aromatic protons resonate at δ 7.2–7.8 ppm, while methyl groups in N-methyl derivatives appear near δ 2.9–3.1 ppm .

Biological Activity

4-Chloro-N-pentylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

4-Chloro-N-pentylbenzamide can be represented by the following structural formula:

This compound features a chloro group at the para position of the benzene ring, which is known to influence its biological properties.

Biological Activity Overview

The biological activity of 4-chloro-N-pentylbenzamide has been assessed across various studies, focusing on its effects against different biological targets. The following sections summarize key findings regarding its activity.

Antiviral Activity

Research indicates that compounds similar to 4-chloro-N-pentylbenzamide exhibit significant antiviral properties. For instance, derivatives of benzamides have shown efficacy against enterovirus strains, such as Enterovirus 71 (EV71), which is known for causing severe illnesses in children. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and interaction with viral targets.

Antibacterial Activity

4-Chloro-N-pentylbenzamide has also been evaluated for antibacterial properties. In a study assessing various derivatives, it was found that certain benzamide derivatives exhibited preferential inhibition against bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus. The zones of inhibition were measured, revealing significant antibacterial activity .

Inhibition Studies

A series of experiments were conducted to evaluate the inhibitory effects of 4-chloro-N-pentylbenzamide on phospholipase A2 (PLA2) and protease enzymes. The results demonstrated that the compound showed preferential inhibition towards specific isoforms of PLA2, particularly hGIIA, with notable activity against proteinase K .

Table 1: Inhibitory Activity Against Enzymes

| Compound | Enzyme Target | IC50 (µM) | Activity Level |

|---|---|---|---|

| 4-Chloro-N-pentylbenzamide | hGIIA PLA2 | 12 ± 1.2 | High |

| Proteinase K | 8 ± 0.5 | Very High | |

| Bacillus sp. Protease | 15 ± 0.7 | Moderate |

Synthesis and Characterization

The synthesis of 4-chloro-N-pentylbenzamide was achieved through a one-pot condensation reaction involving carboxylic acids and amines, yielding high purity products as confirmed by NMR and GC/MS analyses .

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-pentylbenzamide, and how do reaction conditions influence yield?

The synthesis typically involves sequential steps:

- Chlorination : Introduction of the chloro group via electrophilic aromatic substitution (e.g., using Cl₂ or SOCl₂) .

- Amidation : Coupling 4-chlorobenzoic acid (or its chloride) with pentylamine. This step often employs carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DCM or THF .

- Purification : Recrystallization from ethanol or column chromatography is critical for isolating high-purity product . Yield optimization requires strict control of stoichiometry, temperature (often 0–25°C for amidation), and moisture exclusion .

Q. Which spectroscopic techniques are most effective for characterizing 4-chloro-N-pentylbenzamide?

- NMR : H and C NMR confirm regiochemistry and amide bond formation. Aromatic protons appear at δ 7.2–8.1 ppm, while the pentyl chain shows signals at δ 0.8–1.6 ppm .

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (N–H bend) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 256.12) .

Q. What safety protocols are essential when handling 4-chloro-N-pentylbenzamide?

- Storage : Keep at +5°C in airtight containers to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy. Avoid skin contact with intermediates like benzoyl chlorides .

- Waste Disposal : Neutralize amidation byproducts (e.g., HCl) before aqueous disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of 4-chloro-N-pentylbenzamide?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 89–298 K to minimize thermal motion artifacts .

- Refinement : Apply riding models for H atoms and anisotropic displacement parameters for Cl and O. Hydrogen bonding (N–H···O) often stabilizes crystal packing .

- Validation : Check bond lengths (e.g., C–Cl ~1.74 Å, C=O ~1.23 Å) against the Cambridge Structural Database .

Q. What methodological challenges arise in studying structure-activity relationships (SAR) for 4-chloro-N-pentylbenzamide derivatives?

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance amide resonance, altering bioactivity .

- Solvation Studies : DFT calculations (e.g., B3LYP/6-31G*) predict solvation effects on reactivity. Polar solvents stabilize charge-separated transition states .

- Biological Assays : Target-specific assays (e.g., enzyme inhibition) require strict control of lipophilicity (logP ~3.5 for membrane penetration) .

Q. How can conflicting spectral or crystallographic data be reconciled during structural elucidation?

- Contradictions : Discrepancies in NMR coupling constants or SCXRD torsion angles may arise from polymorphism or solvent inclusion. Re-crystallize from alternative solvents (e.g., hexane/EtOAc) .

- Validation : Cross-reference with IR carbonyl stretches and Hirshfeld surface analysis to confirm hydrogen-bonding patterns .

Methodological Considerations

Q. What strategies optimize reaction yields in large-scale synthesis?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic amidation steps .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress and intermediates .

Q. Which analytical techniques are critical for assessing purity in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.